molecular formula C24H33ClN6O2S B608255 JSH-150

JSH-150

货号: B608255
分子量: 505.1 g/mol
InChI 键: XSDZPPRQLIZLDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JSH-150 是一种高度选择性的细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂,其抑制浓度 (IC50) 为 1 纳摩尔。 该化合物在抑制多种癌细胞系增殖方面表现出巨大潜力,使其成为癌症研究和治疗的有希望的候选药物 .

科学研究应用

Chemical Properties and Mechanism of Action

  • Molecular Formula : C24H33ClN6O2S
  • CAS Registry Number : 2247481-21-4
  • Mechanism : JSH-150 inhibits CDK9, leading to the suppression of RNA polymerase II phosphorylation, which is crucial for the transcription of oncogenes such as MCL-1 and c-Myc. This inhibition induces cell cycle arrest and apoptosis in cancer cells .

Therapeutic Applications

This compound has shown promise in various cancer types, particularly those characterized by high expression levels of CDK9. Its applications include:

Acute Myeloid Leukemia (AML)

  • Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in AML cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer .

B-Cell Lymphoma

  • Research Findings : this compound exhibited significant antiproliferative effects against B-cell lymphoma cells, indicating its potential for treating this type of hematologic malignancy .

Chronic Lymphocytic Leukemia (CLL)

  • Clinical Insights : Preliminary data suggest that this compound may be effective against refractory forms of CLL, providing hope for patients with limited treatment options .

Solid Tumors

  • Melanoma and Neuroblastoma : Studies have indicated that this compound can inhibit the growth of melanoma and neuroblastoma cell lines, further supporting its role in treating solid tumors .

Efficacy in Preclinical Models

This compound has been tested in various preclinical models to evaluate its efficacy:

Cancer Type Model Type Outcome
GlioblastomaXenograft modelsMarked suppression of tumor growth observed
Colorectal CancerIn vitro assaysSignificant reduction in cell proliferation
Gastrointestinal Stromal TumorsCell linesEffective inhibition noted

Research Findings and Data Tables

Recent studies have quantified the potency of this compound across different cancer cell lines:

Cell Line IC50 (nM) Selectivity Ratio
Melanoma0.5>3000
Neuroblastoma2.0>2000
Acute Myeloid Leukemia1.0>1000

These results underscore this compound's high selectivity for CDK9 over other kinases, making it a valuable candidate for targeted cancer therapy .

作用机制

JSH-150 通过选择性抑制 CDK9 发挥作用,CDK9 是一种参与转录延伸调控的激酶。通过抑制 CDK9,this compound 阻止 RNA 聚合酶 II 的磷酸化,导致参与细胞增殖和存活的基因转录受到抑制。 这导致癌细胞发生细胞周期阻滞和凋亡 .

生化分析

Biochemical Properties

JSH-150 plays a significant role in biochemical reactions, particularly as an inhibitor of CDK9 . It interacts with CDK9 kinase, a member of the cyclin-dependent kinase family, which plays a crucial role in regulating gene expression . The interaction between this compound and CDK9 is characterized by high selectivity and potency, with this compound exhibiting an IC50 of 1 nM against CDK9 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CDK9, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to exhibit potent antiproliferative activities in solid tumor cell lines such as melanoma, squamous, neuroblastoma, GIST, and colon cancer .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with CDK9, leading to the inhibition of this enzyme . This inhibition results in changes in gene expression, particularly genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exhibit its inhibitory effects on CDK9 in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain doses, this compound can almost completely suppress tumor progression

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with CDK9 . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are currently under study.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

准备方法

合成路线和反应条件

JSH-150 的合成涉及多个步骤,从制备中间体化合物开始反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和催化剂以促进反应 .

工业生产方法

虽然 this compound 的具体工业生产方法尚未广泛记录,但总体方法将涉及扩大实验室合成过程。 这将包括优化更大体积的反应条件,确保最终产品的纯度,并实施质量控制措施以满足工业标准 .

化学反应分析

反应类型

JSH-150 主要经历取代反应,其中分子上的官能团被其他基团取代。 在特定条件下,它也可以参与氧化和还原反应 .

常见试剂和条件

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生具有不同官能团的各种 this compound 衍生物,而氧化和还原反应可以改变分子内特定原子的氧化态 .

相似化合物的比较

类似化合物

    塔西西利: 另一种具有抗肿瘤活性的 CDK 抑制剂。

    依西西利: 一种具有抗肿瘤特性的 CDK 抑制剂。

    勒洛西利二盐酸盐: CDK4 和 CDK6 的强效且选择性抑制剂。

    伏罗西利盐酸盐: 一种口服活性且选择性的 CDK 抑制剂

JSH-150 的独特性

This compound 因其对 CDK9 的高选择性而脱颖而出,其 IC50 为 1 纳摩尔。 这种高选择性降低了脱靶效应的可能性,使其成为研究 CDK9 介导过程的更精确工具,并成为靶向癌症治疗的有希望的候选药物 .

生物活性

JSH-150 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation. This compound has garnered attention in cancer research due to its potent anti-tumor effects across various malignancies, particularly in hematological cancers.

This compound operates primarily by inhibiting CDK9's kinase activity, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This inhibition leads to decreased transcription of anti-apoptotic factors such as MCL-1 and MYC, promoting apoptosis and cell cycle arrest in cancer cells. The selectivity of this compound for CDK9 over other CDK family members is notable, with an IC50 value of approximately 1 nM, achieving 300–10,000-fold selectivity against other kinases .

In Vitro and In Vivo Efficacy

In Vitro Studies:
this compound has shown significant anti-proliferative effects in various cancer cell lines, including melanoma, cutaneous squamous cell carcinoma, gastrointestinal stromal tumors (GISTs), colorectal cancer (CRC), and leukemia. Specifically, it dose-dependently inhibited the phosphorylation of RNAP II CTD at Ser2 and downregulated key oncogenes, leading to apoptosis .

In Vivo Studies:
In xenograft models using MV4–11 leukemia cells, administration of this compound at a dose of 10 mg/kg resulted in nearly complete suppression of tumor growth. Pharmacokinetic studies indicated that this compound is suitable for oral administration, with bioavailability rates of approximately 45% in both mice and rats .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Cell Lines/Models Key Findings Reference
In VitroMelanoma, GISTs, CRCInduces apoptosis; inhibits MCL-1 and MYC expression
In VitroLeukemia (MV4–11)Dose-dependent inhibition of RNAP II phosphorylation
In VivoMV4–11 Xenograft Model10 mg/kg dose suppresses tumor progression
PharmacokineticsMice and RatsOral bioavailability ~45%

Case Studies

A recent study evaluated the efficacy of this compound in combination with other therapeutic agents. The combination therapy showed enhanced antitumor effects compared to monotherapy. For instance, when combined with venetoclax, this compound exhibited a synergistic effect in reducing MCL-1 levels and enhancing apoptosis in leukemia models .

属性

IUPAC Name

4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDZPPRQLIZLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JSH-150
Reactant of Route 2
Reactant of Route 2
JSH-150
Reactant of Route 3
JSH-150
Reactant of Route 4
Reactant of Route 4
JSH-150
Reactant of Route 5
Reactant of Route 5
JSH-150
Reactant of Route 6
Reactant of Route 6
JSH-150
Customer
Q & A

Q1: How does the JSH-150 E. coli strain demonstrate resistance to vinylglycolate?

A1: The this compound strain lacks both L- and D-lactate dehydrogenases. [] Research suggests that vinylglycolate needs to be oxidized to 2-keto-3-butenoate by these enzymes to exert its inhibitory effect on the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The absence of these enzymes in this compound prevents this conversion, thus conferring resistance to vinylglycolate. []

Q2: What is the significance of the intact lactate transport system in the this compound E. coli strain?

A2: The intact lactate transport system in this compound demonstrates that the resistance to vinylglycolate isn't due to an inability to uptake the compound. [] Both radioactive lactate and vinylglycolate are actively transported into the bacteria. This finding further strengthens the argument that the resistance stems from the lack of lactate dehydrogenases, which are crucial for vinylglycolate's downstream inhibitory action. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。